4-Bromo-2-isopropyl-6-methylaniline
Overview
Description
4-Bromo-2-isopropyl-6-methylaniline is an organic compound with the molecular formula C10H14BrN It is a derivative of aniline, featuring a bromine atom at the 4-position, an isopropyl group at the 2-position, and a methyl group at the 6-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isopropyl-6-methylaniline can be achieved through a multi-step process. One common method involves the bromination of 2-isopropyl-6-methylaniline. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at low temperatures (0°C) using N-bromosuccinimide (NBS) as the brominating agent. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The product is extracted using dichloromethane (DCM) and purified through column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-isopropyl-6-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitroso or nitro derivatives, and reduction reactions can convert it to corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Anilines: Formed through substitution reactions.
Nitroso and Nitro Compounds: Formed through oxidation reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Bromo-2-isopropyl-6-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropyl-6-methylaniline depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
2-Bromo-4-methylaniline: Similar structure but lacks the isopropyl group.
4-Bromo-2,6-dimethylaniline: Similar structure but has two methyl groups instead of one isopropyl group.
Uniqueness: 4-Bromo-2-isopropyl-6-methylaniline is unique due to the presence of both an isopropyl group and a methyl group on the benzene ring, which can influence its reactivity and applications in different ways compared to its analogs.
Properties
IUPAC Name |
4-bromo-2-methyl-6-propan-2-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTRKTMBDOICQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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